Castasterone-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H48O5 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5S)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1/i1D3/t14?,15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+ |
InChI Key |
VYUIKSFYFRVQLF-RWKPNTNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Methodological Advancements in Castasterone D3 Based Quantification
Isotope Dilution Mass Spectrometry for Brassinosteroid Quantification
Isotope dilution mass spectrometry is a powerful and widely adopted technique for the quantitative analysis of plant hormones, including brassinosteroids. nih.govnih.gov The method relies on the addition of a known quantity of a stable isotope-labeled internal standard, such as Castasterone-d3, to a sample at an early stage of preparation. nih.govnih.govd-nb.info Because the internal standard is chemically identical to the analyte (endogenous castasterone), it experiences the same losses during extraction, purification, and derivatization. d-nb.info The ratio of the endogenous, unlabeled analyte to the labeled standard is measured by a mass spectrometer. Since the amount of added standard is known, the absolute quantity of the endogenous compound in the original sample can be calculated with high accuracy and precision, correcting for procedural losses and variations in instrument response. nih.govd-nb.info This approach is considered the gold standard for hormone analysis due to its ability to mitigate matrix effects and improve the reliability of quantification. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a cornerstone of modern brassinosteroid analysis, prized for its high resolution, speed, and sensitivity. core.ac.ukresearchgate.net When coupled with isotope dilution using this compound, UPLC-MS provides a robust platform for quantifying castasterone (B119632) in complex plant matrices. nih.gov
Researchers have developed methods utilizing UPLC systems combined with tandem mass spectrometers like triple quadrupoles (QqQ) or quadrupole time-of-flight (Q-TOF) instruments. nih.govnih.gov A typical setup involves a reversed-phase C18 column, such as a BEH C18 column (100 mm × 2.1 mm, 1.7 μm), for chromatographic separation. nih.govcore.ac.uk The mobile phases commonly consist of an aqueous component with a mild acid (e.g., 0.05% acetic acid in water) and an organic component (e.g., 0.05% acetic acid in acetonitrile). nih.govcore.ac.uk A gradient elution is employed to effectively separate the brassinosteroids from other matrix components before they enter the mass spectrometer. nih.gov The use of this compound as an internal standard allows for precise quantification of endogenous castasterone by comparing the peak areas of the analyte and the standard. nih.govcore.ac.uk
Table 1: Example UPLC Gradient Profiles for Brassinosteroid Analysis
| Method | Time (min) | Mobile Phase B (%) | Reference |
|---|---|---|---|
| Quantitation Method | 0 - 3 | 65% to 75% | nih.gov |
| 3 - 11 | 75% to 95% | ||
| 11 - 12 | 95% | ||
| 12 - 13.5 | 95% to 65% | ||
| 13.5 - 16 | 65% | ||
| Screening Method | 0 - 17.5 | 70% to 95% | core.ac.uk |
| 17.5 - 19.0 | 95% | ||
| 19.0 - 20.5 | 95% to 70% | ||
| 20.5 - 23.5 | 70% |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While Liquid Chromatography-Mass Spectrometry (LC-MS) is more prevalent for brassinosteroid analysis due to the thermal lability of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) presents a feasible alternative. nih.govnih.gov Historically, GC-MS has been a robust technique for steroid analysis. fda.gov.twnih.gov For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the analytes. nih.gov Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. nih.govfda.gov.tw
In a GC-MS approach, a deuterated internal standard such as this compound would be added to the sample before extraction and derivatization. nih.gov The sample is then injected into the gas chromatograph, where the derivatized compounds are separated on a capillary column before entering the mass spectrometer for detection. fda.gov.tw Despite concerns about thermal rearrangement of vitamin D compounds, which are structurally similar to brassinosteroids, at the high temperatures used in GC inlets and columns, methods using deuterated internal standards have proven to be accurate and precise for quantification. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances specificity and sensitivity by monitoring specific fragmentation patterns. nih.gov
Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) Scans in this compound Analysis
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. creative-proteomics.comwashington.edu It is the method of choice for quantifying low-abundance molecules like brassinosteroids. nih.govwashington.edu In an MRM experiment, a specific precursor ion (e.g., the protonated molecule of derivatized castasterone) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected and detected in the third quadrupole (Q3). washington.edusciex.com This two-stage mass filtering significantly reduces chemical noise and increases sensitivity. washington.edu When multiple precursor-to-product ion transitions are monitored within a single analysis, the technique is called MRM. creative-proteomics.com The use of this compound provides a corresponding set of MRM transitions that are used for quantification. nih.govnih.gov
Enhanced Product Ion (EPI) scans are a unique feature of QTRAP mass spectrometers, which combine triple quadrupole and linear ion trap capabilities. sciex.comkcb.com.tw An EPI scan provides a high-sensitivity, full-scan MS/MS spectrum. sciex.com This is particularly useful for structural confirmation and for identifying unknown compounds. core.ac.uk In the context of castasterone analysis, a method can be set up where the detection of a specific MRM signal triggers an EPI scan (an MRM-IDA-EPI workflow, where IDA is Information Dependent Acquisition). core.ac.ukfrontiersin.org This allows for simultaneous quantification (via MRM) and structural confirmation (via EPI) in a single run. kcb.com.tw Researchers have used this strategy to discover and identify new brassinosteroids, using the EPI spectra to elucidate structures and d3-CS for relative quantification. core.ac.ukfrontiersin.org In some cases where MRM suffers from interferences, a technique called MRM³ can be used, which adds another stage of fragmentation in the ion trap, further improving the signal-to-noise ratio. nih.govsciex.com
Table 2: Key Mass Spectrometry Scan Functions in this compound Analysis
| Scan Mode | Principle | Primary Application | Reference |
|---|---|---|---|
| Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions (e.g., [M+H]+ → fragment). Q1 and Q3 are static for a specific m/z pair. | High-sensitivity, high-specificity targeted quantification of castasterone using this compound as an internal standard. | creative-proteomics.comwashington.edusciex.com |
| Enhanced Product Ion (EPI) | Precursor ion selected in Q1, fragmented in Q2, and all resulting product ions are trapped and scanned out from the linear ion trap (LIT). | Provides a high-quality, full MS/MS spectrum for structural confirmation and identification of metabolites. | core.ac.uksciex.comkcb.com.tw |
| MRM3 | A hybrid scan where a primary MRM transition occurs (Q1→Q2), the product ion is trapped in the LIT (acting as Q3), fragmented again, and secondary fragments are scanned out. | Enhanced quantitative performance in the presence of high background or co-eluting interferences that affect standard MRM. | nih.govsciex.com |
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation is a critical prerequisite for the successful quantification of this compound and its endogenous counterpart. The goal is to extract the target analytes from the complex sample matrix (e.g., plant tissues), remove interfering substances, and concentrate the analytes to a level suitable for detection by mass spectrometry. scioninstruments.comlcms.cz The process typically begins with the homogenization of the plant material, followed by the addition of the this compound internal standard to the extraction solvent. nih.govnih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating brassinosteroids from crude plant extracts. scioninstruments.com The technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge. lcms.cz
Various SPE sorbents and protocols have been developed for brassinosteroid analysis. A common approach involves using reversed-phase sorbents like C18, where non-polar analytes are retained from a polar sample matrix. frontiersin.orgscioninstruments.com A more advanced and selective method utilizes mixed-mode SPE cartridges that combine both ion-exchange and reversed-phase properties. nih.govnih.gov For example, a two-step purification using a mixed-mode anion-exchange (MAX) cartridge followed by a mixed-mode cation-exchange (MCX) cartridge has been shown to effectively clean up extracts prior to derivatization and LC-MS analysis. nih.gov
The general steps for a conventional SPE protocol are outlined below.
Table 3: Generalized Solid-Phase Extraction (SPE) Protocol
| Step | Description | Purpose | Reference |
|---|---|---|---|
| Conditioning | The sorbent is passed with a solvent (e.g., methanol) to wet the bonded functional groups. | Activates the sorbent to ensure reproducible retention of the analyte. | scioninstruments.comlcms.cz |
| Equilibration | The sorbent is passed with a solvent that is similar in composition to the sample matrix (e.g., water or buffer). | Prepares the sorbent for sample loading. | |
| Loading | The sample extract (containing the analyte and this compound) is passed through the cartridge. | The analytes are retained on the sorbent while some matrix components pass through. | |
| Washing | A solvent is passed through the cartridge that is strong enough to elute weakly bound interferences but not the analytes of interest. | Removes interfering compounds from the sorbent. | |
| Elution | A solvent is passed through the cartridge that is strong enough to disrupt the analyte-sorbent interaction. | Recovers the purified and concentrated analytes (castasterone and this compound). | scioninstruments.comphenomenex.com |
Derivatization Strategies for Enhanced Detection in MS Analysis
Brassinosteroids, including castasterone, lack easily ionizable functional groups, which results in poor ionization efficiency and low sensitivity in electrospray ionization mass spectrometry (ESI-MS). frontiersin.orgnih.gov To overcome this limitation, chemical derivatization is employed to introduce a moiety with high proton affinity or a permanent positive charge onto the brassinosteroid molecule. researchgate.netsemanticscholar.org This strategy significantly enhances the MS signal, enabling detection at the very low concentrations present in plant tissues. frontiersin.org
For LC-MS analysis of brassinosteroids, boronic acid-based reagents are particularly effective as they react specifically with the cis-diol groups present in many active BRs, including castasterone. nih.govresearchgate.net A widely used reagent is 3-(dimethylamino)-phenylboronic acid (DMAPBA) or similar structures like m-aminophenylboronic acid (m-APBA). nih.govnih.govresearchgate.net The derivatization reaction forms a stable cyclic boronate ester, and the attached dimethylamino or amino group is readily protonated in the ESI source, leading to a strong signal in positive ion mode MS. frontiersin.orgnih.gov This derivatization is typically performed after SPE cleanup and before LC-MS analysis. frontiersin.org For GC-MS, derivatization with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to increase volatility. nih.gov
Table of Compounds
Validation of this compound Analytical Methods in Plant Tissues
The use of deuterated internal standards, such as this compound (d3-CS), is a cornerstone for the accurate and reliable quantification of brassinosteroids (BRs) in complex plant matrices. oup.com The validation of analytical methods employing d3-CS is crucial to ensure that the data generated are precise and reproducible. oup.comresearchgate.net This process typically involves assessing several key parameters, including sensitivity, detection limits, reproducibility, and accuracy, especially within the challenging environment of plant tissue extracts. oup.comdoi.org
Sensitivity and Detection Limits in Complex Biological Matrices
The sensitivity of an analytical method refers to its ability to detect and quantify minute amounts of the target analyte. In the context of brassinosteroid analysis, which often deals with pico- to nanogram levels in fresh plant tissue, high sensitivity is paramount. nih.govresearchgate.netresearchgate.net The complex biological matrix of plant tissues, containing a vast array of potentially interfering compounds, presents a significant challenge to achieving low detection limits. oup.comnih.gov
Methodologies combining advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with highly sensitive detection by tandem mass spectrometry (MS/MS) have become the standard for brassinosteroid analysis. oup.comresearchgate.netresearchgate.net The use of d3-CS as an internal standard is integral to these methods. nih.govfrontiersin.orgnih.gov
Several studies have reported impressive limits of detection (LODs) and limits of quantification (LOQs) for castasterone when using d3-CS. For instance, a method utilizing online solid-phase extraction coupled with UHPLC-ESI-MS/MS reported an LOD of 0.3 ng/mL and an LOQ of 1.0 ng/mL for d-epiCS-DMAPBA, a derivative of a castasterone epimer. frontiersin.org Another study employing pipette-tip solid-phase extraction and UPLC-MS/MS achieved even lower detection limits for brassinosteroids, demonstrating the continuous advancements in enhancing sensitivity. doi.orgresearchgate.net Research employing a simplified extraction and purification protocol followed by UPLC-MRM-MS analysis also highlighted the high-sensitivity quantification of brassinosteroids, including castasterone, from small amounts of plant tissue (1 gram fresh weight). nih.gov
The derivatization of brassinosteroids is a common strategy to improve ionization efficiency and, consequently, sensitivity in MS-based detection. oup.comnih.govfrontiersin.org For example, derivatization with 4-(dimethylamino)-phenylboronic acid (DMAPBA) has been shown to significantly enhance the signal intensity of brassinosteroids. frontiersin.org
Table 1: Sensitivity and Detection Limits of Castasterone Analytical Methods
Reproducibility and Accuracy Assessments
Reproducibility and accuracy are critical for the validation of any quantitative analytical method. frontiersin.org Accuracy refers to the closeness of a measured value to a standard or known value, while reproducibility assesses the consistency of results across different experimental runs or laboratories. researchgate.netujpronline.com The inclusion of d3-CS as an internal standard significantly enhances both the accuracy and reproducibility of castasterone quantification by compensating for sample loss during extraction and purification, as well as variations in instrument response. oup.comnih.gov
Validation studies for this compound based methods typically involve recovery experiments and the analysis of replicate samples. Recovery is determined by spiking known amounts of d3-CS into plant matrix samples before extraction and measuring the amount recovered after the entire analytical procedure. A study using a double-layered solid-phase extraction cartridge reported relative recoveries for brassinosteroids in the range of 71.1–113.1%, with intra- and interday relative standard deviations (RSDs) of less than 16.3%. researchgate.net Another method involving derivatization showed good linearities with correlation coefficients (R²) better than 0.9986. frontiersin.org
The accuracy of these methods is further demonstrated by the good linearity of calibration curves, typically with correlation coefficients (R²) close to 0.99 or higher. nih.govresearchgate.netfrontiersin.org For instance, one improved method reported correlation coefficients of 0.9988 and 0.9993 for d3-BL and d3-CS, respectively. nih.gov The precision, a measure of reproducibility, is often expressed as the relative standard deviation (RSD) of replicate measurements. Low RSD values indicate high reproducibility.
Table 2: Reproducibility and Accuracy of this compound Analytical Methods
Biosynthetic and Metabolic Pathways of Castasterone Elucidated Using Deuterated Tracers
Tracing Brassinosteroid Biosynthesis with Castasterone-d3
The biosynthesis of brassinosteroids, a class of steroidal plant hormones essential for growth and development, is a complex process involving multiple parallel and interconnected pathways. nih.govfrontiersin.org The use of deuterium-labeled BRs in metabolic studies has been instrumental in establishing the intermediates and sequences of these pathways in various plant species. nih.gov These tracers allow for the unambiguous identification of metabolites, confirming the in vivo operation of proposed biosynthetic routes.
Two major parallel pathways, the early C-6 oxidation and late C-6 oxidation pathways, converge to produce castasterone (B119632). nih.govnih.govkegg.jpkegg.jp The defining difference between them is the stage at which the C-6 position of the steroid B-ring is oxidized.
Early C-6 Oxidation Pathway : In this pathway, oxidation at C-6 occurs before the hydroxylation of the side chain. nih.govnih.gov The pathway proceeds from campestanol through intermediates like 6-oxocampestanol and cathasterone, which are then converted sequentially to teasterone, 3-dehydroteasterone, typhasterol, and finally castasterone. nih.govfrontiersin.org
Late C-6 Oxidation Pathway : Here, C-6 oxidation is one of the final steps. nih.gov The pathway begins with campestanol and proceeds through a series of 6-deoxo (lacking the C-6 oxygen) intermediates, including 6-deoxocathasterone, 6-deoxoteasterone, 6-deoxotyphasterol, and 6-deoxocastasterone. nih.govnih.gov The final step leading to castasterone is the C-6 oxidation of 6-deoxocastasterone. nih.govnih.gov
Both the early and late C-6 oxidation pathways are functional in plants like Arabidopsis thaliana, though their prominence can vary depending on environmental conditions such as light. nih.govfrontiersin.org For instance, the late C-6 oxidation pathway is more dominant during photomorphogenesis (development in light), while the early C-6 oxidation pathway is more active during skotomorphogenesis (development in darkness). frontiersin.org
| Pathway Feature | Early C-6 Oxidation Pathway | Late C-6 Oxidation Pathway |
|---|---|---|
| Timing of C-6 Oxidation | Occurs before side-chain modifications | Occurs after side-chain modifications |
| Key Precursor | 6-Oxocampestanol | Campestanol |
| Key Intermediates | Cathasterone, Teasterone, Typhasterol | 6-Deoxocathasterone, 6-Deoxoteasterone, 6-Deoxotyphasterol, 6-Deoxocastasterone |
| Final Oxidation Step to Castasterone | Conversion of Typhasterol | Oxidation of 6-Deoxocastasterone |
The synthesis of C28-brassinosteroids, including castasterone, originates from the plant sterol campesterol. frontiersin.org From campesterol, the pathways can be broadly categorized as either dependent or independent on the intermediate campestanol.
Campestanol-Dependent Pathways : These are the most well-established routes and include both the early and late C-6 oxidation pathways. frontiersin.orgmdpi.com In these routes, campesterol is first converted to campestanol, which then serves as the substrate for subsequent hydroxylation and oxidation reactions leading to castasterone. frontiersin.orgmdpi.com
Non-Campestanol-Dependent Pathway : Also known as the early C-22 oxidation pathway, this route provides a shortcut. kegg.jpresearchgate.net Here, campesterol is directly hydroxylated at the C-22 position by the enzyme DWF4 without first being converted to campestanol. mdpi.com This intermediate then enters the late C-6 oxidation pathway. This pathway is considered dominant in plants like Arabidopsis thaliana, where the DWF4 enzyme shows a high affinity for campesterol as a substrate. mdpi.com
A series of oxidative reactions in brassinosteroid biosynthesis, particularly hydroxylations and oxidations, are catalyzed by enzymes from the cytochrome P450 (CYP) superfamily. nih.govnih.gov
The enzyme CYP85A1, also known as BR-6-oxidase, plays a critical role in the final stages of castasterone synthesis. nih.govnih.gov It functions as a C-6 oxidase, catalyzing the conversion of 6-deoxocastasterone to castasterone in the late C-6 oxidation pathway. nih.govuniprot.org Research has shown that CYP85A family enzymes can exhibit broad substrate specificity. For example, the tomato Dwarf gene product (CYP85A1) and its Arabidopsis ortholog can catalyze multiple C-6 oxidation steps, converting various 6-deoxo-BRs to their corresponding 6-oxo forms, such as:
6-deoxoteasterone to teasterone uniprot.orgresearchgate.net
3-dehydro-6-deoxoteasterone to 3-dehydroteasterone uniprot.orgresearchgate.net
6-deoxotyphasterol to typhasterol uniprot.orgresearchgate.net
6-deoxocastasterone to castasterone uniprot.orgresearchgate.net
Another related enzyme, CYP85A2, is also involved in C-6 oxidation but is primarily known for catalyzing the subsequent conversion of castasterone to brassinolide (B613842), the most active brassinosteroid in many species. nih.govnih.govuniprot.org However, in some plants like rice, which lack a detectable endogenous pool of brassinolide, castasterone is believed to be the final, active product, with the rice CYP85A1 enzyme synthesizing castasterone but not brassinolide. nih.gov
| Enzyme (Gene) | Enzyme Family | Key Reaction(s) in Castasterone Biosynthesis | Pathway Involvement |
|---|---|---|---|
| DWF4 (CYP90B1) | Cytochrome P450 | C-22 hydroxylation of campesterol and other intermediates | Late C-6 Oxidation, Non-Campestanol-Dependent Pathway |
| CPD (CYP90A1) | Cytochrome P450 | C-23 hydroxylation of cathasterone and 6-deoxocathasterone | Early and Late C-6 Oxidation |
| DET2 | Steroid 5α-reductase | Conversion of campesterol precursors to campestanol precursors | Campestanol-Dependent Pathways |
| BR6ox/DWARF (CYP85A1) | Cytochrome P450 | C-6 oxidation of 6-deoxocastasterone to castasterone; also acts on other 6-deoxo intermediates | Late C-6 Oxidation, Metabolic Grid Branch Points |
Castasterone as a Precursor in Brassinosteroid Metabolism
Within the early C-6 oxidation pathway, castasterone is synthesized through a sequential conversion of earlier intermediates. nih.gov Feeding experiments using deuterium-labeled compounds have confirmed the biosynthetic sequence where teasterone is converted to typhasterol, which is then converted to castasterone. researchgate.net The full sequence in this part of the pathway is: Teasterone → 3-Dehydroteasterone → Typhasterol → Castasterone nih.govfrontiersin.org
This C-3 epimerization, where teasterone (a 3β-hydroxy steroid) is converted to typhasterol (a 3α-hydroxy steroid) via the intermediate 3-dehydroteasterone, is a key step in the pathway. researchgate.net The identification of teasterone, typhasterol, and castasterone in plant tissues like the pollen of Zea mays supports this metabolic relationship. tandfonline.com
The brassinosteroid biosynthetic pathway is not a simple linear process but rather a metabolic grid with multiple branching and intersecting points. researchgate.net The early and late C-6 oxidation pathways are not entirely separate but are interconnected. nih.gov
A significant branching point involves the C-6 oxidation of intermediates from the late pathway, which converts them into their corresponding counterparts in the early pathway. nih.govresearchgate.net For example, the conversion of 6-deoxotyphasterol to typhasterol represents a direct link from the late to the early C-6 oxidation stream. nih.gov This interconversion is catalyzed by C-6 oxidase enzymes like CYP85A1, which, due to their broad substrate specificity, can act on several intermediates. researchgate.net This network of reactions allows plants to flexibly control the flow of metabolites and produce the necessary bioactive brassinosteroids in response to developmental and environmental cues. frontiersin.org Ultimately, multiple routes funnel into the production of castasterone, highlighting its central role in the brassinosteroid biosynthetic network. kegg.jpfrontiersin.org
Genetic and Mutational Analyses of Brassinosteroid Biosynthesis using this compound Quantification
The use of stable isotope-labeled internal standards, such as this compound, is fundamental to the precise quantification of endogenous brassinosteroids (BRs) in plant tissues. This methodology, typically employing gas chromatography-mass spectrometry (GC-MS), has enabled significant breakthroughs in understanding the genetic regulation of BR biosynthesis. By analyzing mutants with defects in BR synthesis or signaling, researchers can correlate specific genetic lesions with quantitative changes in the levels of pathway intermediates like castasterone, thereby elucidating the function of the affected genes.
Gene Function Elucidation through Quantitative Phenotyping of Brassinosteroids
Quantitative analysis of BR intermediates in various mutants, a practice known as quantitative phenotyping, is a powerful method for assigning functions to genes within the biosynthetic pathway. The logic is straightforward: a mutation in a gene encoding a specific biosynthetic enzyme will cause a blockage in the pathway, leading to a deficiency of downstream products and an accumulation of the immediate upstream substrate.
For instance, the characterization of the pea mutant lkb showed it was deficient in both castasterone and its precursor, 6-deoxocastasterone. utas.edu.au However, the dwarf phenotype could be rescued by the application of several downstream BRs, including castasterone and teasterone. utas.edu.au This combination of quantitative analysis and feeding experiments indicated that the LKB gene likely encodes an enzyme that functions early in the pathway, prior to the synthesis of teasterone. utas.edu.au
In contrast, the accumulation of castasterone in bri1 mutants of Arabidopsis helped solidify the function of BRI1 as a critical component of BR signaling. nih.gov The abnormally high levels of castasterone and brassinolide in these BR-insensitive mutants pointed to a disruption in the feedback mechanism that normally suppresses BR biosynthesis when sufficient hormone is present. nih.govproquest.com Therefore, the BRI1 gene product is not only required for hormone action but also for maintaining the homeostasis of endogenous BR levels. oup.comproquest.com
The elucidation of the BR biosynthetic pathway has been significantly advanced by this integrated genetic and biochemical approach. plos.orgnih.gov By identifying a mutant, quantifying the specific changes in its BR profile using deuterated standards like this compound, and observing the effects of feeding pathway intermediates, researchers can precisely pinpoint the step catalyzed by the product of the mutated gene. This has allowed for the functional characterization of numerous enzymes, including various cytochrome P450 monooxygenases that catalyze the multiple hydroxylation and oxidation steps required to convert campesterol into active brassinosteroids like castasterone and brassinolide. nih.govfrontiersin.org
Table 2: Gene Function Deduced from Castasterone Quantification in Mutants
| Gene | Organism | Mutant Phenotype | Key Quantitative Finding | Deduced Function |
| BRI1 | Arabidopsis thaliana | Dwarfism, BR-insensitive | Massive accumulation of Castasterone | Hormone perception and negative feedback regulation of biosynthesis |
| LKB | Pisum sativum (Pea) | Dwarfism, BR-deficient | Drastic reduction in Castasterone | Biosynthetic enzyme acting before teasterone production |
| LKA | Pisum sativum (Pea) | Dwarfism, BR-insensitive | Significant accumulation of Castasterone | Hormone sensitivity/signaling |
Role of Castasterone in Plant Physiological Processes Investigated Through Quantitative Analysis
Endogenous Levels of Castasterone (B119632) and its Derivatives in Plant Tissues
The concentration and distribution of castasterone within a plant are tightly controlled, reflecting its critical role in localized growth and developmental processes. Quantitative analyses have revealed that castasterone levels are not uniform, varying significantly between different tissues, at different times, and across various plant species.
The spatial distribution of castasterone within plant tissues indicates that it is often most abundant in regions of active growth and cell division. For instance, in Arabidopsis thaliana, the highest concentrations of brassinosteroids, including castasterone, are typically found in developing seeds, pollen, and shoot apices. This localization suggests a primary role in reproductive development and meristematic activity.
Temporal analysis further reveals that castasterone levels fluctuate throughout the plant's life cycle. In rice (Oryza sativa), for example, the endogenous level of castasterone is highest at the heading stage, correlating with the period of rapid floral development and fertilization. Studies on Arabidopsis have shown that brassinosteroid levels, including those of castasterone, are dynamic during seed development, peaking during early embryogenesis and declining as the seed matures. This dynamic regulation underscores the importance of castasterone in specific, time-sensitive developmental events.
The endogenous quantities of castasterone differ considerably among various plant species, which may reflect their distinct developmental strategies and morphologies. For example, research has identified significant levels of castasterone in the pollen of Cupressus arizonica and the leaves of Thea sinensis, highlighting its widespread importance in both gymnosperms and angiosperms.
Within a single species, castasterone levels vary with the developmental stage. In tomato (Solanum lycopersicum), brassinosteroid content, including castasterone, is higher in young, developing tissues compared to mature ones. Similarly, in pea seedlings (Pisum sativum), the concentration of castasterone is elevated in the apical buds and young internodes, which are sites of active elongation. This pattern is consistent with its role in promoting cell expansion and differentiation during early growth phases.
Table 1: Endogenous Castasterone Levels in Various Plant Species and Tissues
| Plant Species | Tissue | Developmental Stage | Endogenous Castasterone Level (ng/g FW) | Reference |
| Arabidopsis thaliana | Siliques | 10 days after flowering | ~1.5 | |
| Oryza sativa (Rice) | Shoots | Vegetative | ~0.2 | |
| Oryza sativa (Rice) | Anthers | Heading | ~1.0 | |
| Solanum lycopersicum (Tomato) | Seedlings | 2 weeks old | ~0.5 | |
| Pisum sativum (Pea) | Apical Buds | Young seedling | ~0.8 | |
| Cupressus arizonica (Cypress) | Pollen | Mature | ~3.0 |
Brassinosteroid Homeostasis and Regulation involving Castasterone
The maintenance of appropriate castasterone levels is crucial for normal plant development, and this is achieved through a sophisticated system of feedback regulation involving both biosynthesis and catabolism. This homeostatic control ensures that castasterone concentrations can be rapidly adjusted in response to developmental cues and environmental signals.
The biosynthesis of castasterone is a multi-step pathway involving a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 monooxygenases. The genes encoding these enzymes, such as DWARF4 (DWF4), CPD, and DET2, are subject to tight transcriptional control. High levels of brassinosteroids, including castasterone, can downregulate the expression of these biosynthetic genes through a negative feedback loop. This feedback mechanism is mediated by the transcription factor BZR1, which binds to the promoters of brassinosteroid biosynthetic genes and represses their transcription when brassinosteroid signaling is active. Conversely, genes involved in brassinosteroid catabolism, such as BAS1, can be upregulated to reduce the levels of active brassinosteroids when necessary.
Castasterone does not function in isolation; its signaling pathway is intricately connected with those of other major plant hormones, creating a complex regulatory network that fine-tunes plant growth and responses.
One of the most well-studied interactions is the crosstalk with auxin. Brassinosteroids and auxins often act synergistically to promote cell elongation and gene expression. For instance, the auxin-responsive transcription factors, ARFs, can interact with BZR1 to co-regulate target genes involved in growth.
There is also significant interplay between brassinosteroids and gibberellins (B7789140) (GAs). Both hormones promote cell elongation and germination, and they share common downstream signaling components. For example, DELLA proteins, which are key repressors of GA signaling, can physically interact with BZR1 and inhibit its activity, demonstrating a point of convergence between the two pathways.
Furthermore, brassinosteroids, including castasterone, interact with abscisic acid (ABA) and cytokinins to regulate processes such as stomatal development and stress responses. This extensive crosstalk allows plants to integrate various internal and external signals to produce a coordinated developmental outcome.
Castasterone's Influence on Plant Growth and Development
As a potent bioactive brassinosteroid, castasterone directly influences a multitude of growth and developmental processes, from the cellular level to the whole plant architecture.
At the cellular level, castasterone is a powerful promoter of cell expansion and elongation, a fundamental process for plant growth. It achieves this by inducing the expression of genes that modify the cell wall, such as those encoding xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs), which loosen the cell wall and allow for turgor-driven expansion.
Castasterone also plays a crucial role in vascular development, specifically in the differentiation of xylem, the water-conducting tissue. Studies have shown that brassinosteroid-deficient mutants exhibit impaired vascular development, a phenotype that can be rescued by the application of castasterone.
Moreover, castasterone is involved in regulating root development, leaf morphogenesis, and reproductive processes such as pollen tube growth and seed filling. Its influence extends to responses to environmental stresses, where it has been shown to enhance tolerance to both abiotic (e.g., salt, drought) and biotic stresses. The diverse functions of castasterone highlight its central role as a key regulator of the plant life cycle.
Table 2: Summary of Castasterone's Key Roles in Plant Development
| Developmental Process | Specific Effect of Castasterone | Key Interacting Factors/Genes | Reference |
| Cell Elongation | Promotes cell expansion in stems and roots | XTHs, Expansins | |
| Vascular Differentiation | Promotes xylem formation | VND6, VND7 | |
| Root Development | Regulates primary root growth and lateral root formation | Auxin, PLT transcription factors | |
| Reproductive Development | Essential for pollen tube elongation and seed filling | BZR1, Auxin | |
| Stress Response | Enhances tolerance to salt and drought stress | ABA, BZR1 |
Regulation of Cell Elongation and Division by Brassinosteroids, including Castasterone
Research has consistently demonstrated that BRs, such as brassinolide (B613842) and its direct precursor castasterone, promote cell elongation in a variety of plant tissues and organs. annualreviews.orgusp.br This is evident in the pronounced elongation of hypocotyls, epicotyls, and peduncles in dicots, as well as coleoptiles and mesocotyls in monocots upon BR application. annualreviews.org The molecular mechanism underlying this process involves the regulation of genes associated with cell wall modification and loosening, as well as the promotion of proton pump activity, which creates a more acidic environment conducive to cell expansion. usp.br
The role of BRs in cell division has also been established, although the effects can be more complex and context-dependent. annualreviews.orgkoreascience.kr Studies on BR-deficient or -insensitive mutants reveal their essential role in normal plant growth, which is attributed in part to their function in cell proliferation. cas.czkoreascience.kr For instance, the application of brassinolide has been shown to increase the rate of cell division in cultured protoplasts and explants. koreascience.kr In Petunia hybrida petal protoplasts, brassinolide treatment accelerated the timing of the first cell division and influenced the final division frequencies. koreascience.kr Similarly, in Aquilegia, exogenously applied brassinosteroid was found to increase petal spur length through both enhanced anisotropic cell elongation and increased cell division. oup.com However, the response to BRs can be concentration-dependent, with some studies reporting inhibitory effects on cell division at high concentrations. koreascience.kr
The interplay between cell elongation and division is crucial for organogenesis. In the development of the Arabidopsis thaliana primary root, BRs are involved in controlling both cell division in the meristem and subsequent cell elongation. csic.esoup.com BR signaling is necessary for maintaining the stem cell niche and promoting the division of daughter cells in the root meristem. csic.esoup.com
Impact on Root Morphogenesis and Shoot Branching
Brassinosteroids play a significant, albeit complex, role in shaping the architecture of the plant root system. Their influence on root morphogenesis is multifaceted, affecting primary root growth, lateral root formation, and root hair development. The effect of BRs on root growth is highly dependent on their concentration. researchgate.net Generally, low concentrations of BRs stimulate primary root growth, while higher concentrations are inhibitory. usp.brresearchgate.net This dose-dependent response highlights the importance of tightly regulated BR homeostasis for proper root development. Mutants deficient in BR biosynthesis or signaling typically exhibit shorter primary roots, underscoring the necessity of BRs for root elongation. csic.es
The influence of BRs on lateral root formation is also complex and appears to involve interactions with other phytohormones, particularly auxin. While auxin is a primary promoter of lateral root development, the role of BRs is less direct and can be either stimulatory or inhibitory depending on the context. oup.commdpi.com Similarly, the development of root hairs, which are crucial for nutrient and water uptake, is also modulated by BR signaling.
Role in Reproductive Development and Seed Formation
Brassinosteroids are essential for multiple aspects of plant reproductive development, from the formation of male and female gametes to the successful development of seeds and fruits. oup.comnih.gov The initial discovery of brassinolide in the pollen of Brassica napus highlighted the high concentration of these hormones in reproductive tissues. oup.comoup.com
BRs play a critical role in male fertility by promoting filament elongation and anther development. mdpi.com Mutants with defects in BR biosynthesis or signaling often exhibit reduced fertility or male sterility, characterized by short filaments and a decreased number of pollen grains. mdpi.com Furthermore, the viability and germination of pollen, as well as the growth of the pollen tube, are influenced by BRs, ensuring successful fertilization. oup.comencyclopedia.pub
The development of female reproductive structures is also under the control of BRs. They are involved in ovule development and the formation of the embryo sac. oup.comfrontiersin.org The proper functioning of BR signaling pathways is necessary to ensure the production of viable ovules. frontiersin.org
Castasterone in Plant Stress Responses
Brassinosteroids, including castasterone, play a pivotal role in mediating plant responses to a wide array of environmental stresses. cas.czfrontiersin.org While they are essential for normal growth and development, their importance is particularly highlighted under adverse conditions where they help plants to tolerate and adapt to various stressors. nih.govmdpi.com
Modulation of Abiotic Stress Tolerance (e.g., Cold, Drought, Salinity, Heavy Metal Toxicity) by Brassinosteroids
Brassinosteroids have been shown to enhance plant tolerance to a range of abiotic stresses, including temperature extremes (cold and heat), drought, salinity, and heavy metal toxicity. cas.cznih.gov The application of BRs can help mitigate the negative impacts of these stresses on plant growth and productivity. frontiersin.org
Cold Stress: BRs can protect plants from chilling and freezing injury. frontiersin.org In Arabidopsis thaliana and Brassica napus, treatment with epibrassinolide (B600385) led to the accumulation of cold-related gene transcripts, indicating a role in cold acclimation. cas.cz BRs can also protect the photosynthetic machinery from cold-induced damage by activating enzymes of the Calvin cycle and enhancing antioxidant capacity. frontiersin.org
Drought Stress: Brassinosteroids can improve plant water relations under drought conditions. cas.cz They can help maintain leaf water content and reduce the negative effects of water deficit on photosynthesis. cas.cz Studies have shown that BR application can lead to increased activities of antioxidant enzymes and the accumulation of proline, an osmoprotectant, in plants under drought stress. cas.cz
Salinity Stress: BRs can alleviate the detrimental effects of high salinity on plants. cas.czmdpi.com They help in maintaining ion homeostasis and protecting cellular structures from salt-induced damage. mdpi.com In rice seedlings, BR treatment under salt stress resulted in a significant increase in the activities of antioxidant enzymes. cas.cz Similarly, in pepper, 2,4-epibrassinolide application mitigated salt stress by promoting the accumulation of osmolytes like proline, sugar, and glycine (B1666218) betaine. mdpi.com
Heavy Metal Toxicity: Brassinosteroids have demonstrated a protective role against heavy metal stress caused by elements such as cadmium (Cd), copper (Cu), aluminum (Al), and nickel (Ni). cas.cz Application of BRs can enhance the activities of antioxidant enzymes and increase the content of proline in plants exposed to heavy metals, thereby reducing oxidative damage and improving growth. cas.czresearchgate.net For instance, castasterone has been shown to confer copper stress tolerance in Brassica juncea seedlings by regulating antioxidant enzyme responses. researchgate.net
Interaction with Antioxidant Systems in Stress Mitigation
A key mechanism by which brassinosteroids confer abiotic stress tolerance is through the modulation of the plant's antioxidant defense system. frontiersin.orgmdpi.com Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, which can cause significant oxidative damage to cellular components. frontiersin.orgfrontiersin.org
Brassinosteroids help in mitigating this oxidative stress by enhancing the activity of both enzymatic and non-enzymatic antioxidants. frontiersin.orgmdpi.com
Enzymatic Antioxidants: BRs have been shown to increase the activities of major antioxidant enzymes, including:
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. cas.cz
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. cas.cz
Peroxidase (POX): Involved in the detoxification of hydrogen peroxide. cas.cz
Ascorbate Peroxidase (APX): Another key enzyme in the ascorbate-glutathione cycle that scavenges hydrogen peroxide. mdpi.com
Glutathione Reductase (GR): Maintains the pool of reduced glutathione, a crucial antioxidant. mdpi.com
Studies have demonstrated that the application of BRs, such as homobrassinolide (B1254171) and castasterone, leads to elevated activities of these enzymes in various plant species under different stress conditions, including drought, salinity, and heavy metal toxicity. cas.cz For example, research on Brassica juncea under copper stress showed that castasterone application enhanced the activities of SOD, CAT, and polyphenol oxidase. researchgate.net
Non-Enzymatic Antioxidants: In addition to enzymatic components, BRs can also influence the levels of non-enzymatic antioxidants like proline, ascorbic acid (vitamin C), tocopherols (B72186) (vitamin E), and phenolic compounds. frontiersin.orgresearchgate.net Proline acts as an osmolyte and also helps in scavenging free radicals. cas.cz Phenolic compounds, such as flavonoids and phenolic acids, have strong antioxidant properties and their accumulation can be stimulated by BRs under stress. researchgate.net Research has shown that castasterone treatment in Brassica juncea under copper stress led to an increased accumulation of polyphenols like caffeic acid and chlorogenic acid. researchgate.net
The interaction of BRs with the antioxidant system is a crucial part of the stress mitigation strategy in plants, helping to maintain cellular redox homeostasis and protecting the plant from oxidative damage. nih.gov
Interactive Data Tables
Table 1: Effect of Brassinolide on Petal Protoplast Division in Petunia hybrida
| Brassinolide Concentration (µM) | Time to First Detectable Division (hours) |
| 0 (Control) | >48 |
| 0.001 | 36-48 |
| 0.01 | 24-36 |
| 0.1 | 24-36 |
| 1.0 | 24-36 |
Data synthesized from findings reported on the accelerated rate of cell division in the presence of brassinolide. koreascience.kr
Table 2: Influence of Castasterone on Antioxidant Enzyme Activity in Brassica juncea under Copper Stress
| Treatment | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Polyphenol Oxidase (PPO) Activity |
| Control | Baseline | Baseline | Baseline |
| Copper Stress | Decreased | Decreased | Decreased |
| Copper Stress + Castasterone | Increased vs. Cu Stress | Increased vs. Cu Stress | Increased vs. Cu Stress |
This table illustrates the general trend observed in studies where castasterone application mitigates copper-induced stress by enhancing antioxidant enzyme activities. researchgate.netresearchgate.net
Molecular Mechanisms of Castasterone Action and Perception
Brassinosteroid Receptor Kinase Complex (BRI1/BAK1) Interaction and Castasterone (B119632) Perception
The perception of castasterone occurs at the plasma membrane and is initiated by its direct binding to the leucine-rich repeat (LRR) receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1). ibcas.ac.cnnih.gov Studies using photoaffinity-labeled castasterone have demonstrated that BRI1 is the bona fide receptor for this steroid. ibcas.ac.cn The binding site on the BRI1 ectodomain involves a 70-amino acid 'island' domain situated between two LRR motifs. ibcas.ac.cnnih.gov Structural analyses reveal that modifications in the B-ring of the steroid, which distinguish castasterone from its potent derivative brassinolide (B613842), are tolerated by the BRI1 binding pocket. nih.gov
Upon castasterone binding, BRI1 undergoes a conformational change, which is a critical step for receptor activation. nih.gov This activation involves the recruitment of a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), another LRR receptor-like kinase. nih.govfrontiersin.org The association of BRI1 and BAK1 into a functional receptor complex is essential for initiating the downstream signaling cascade. escholarship.orgnih.gov The formation of this active heterocomplex leads to a series of sequential transphosphorylation events between the cytoplasmic kinase domains of BRI1 and BAK1, which fully activates the receptor complex and propagates the signal into the cell. nih.govnih.gov The stability and proper functioning of the BRI1/BAK1 complex at the plasma membrane are supported by the molecular chaperone HSP90, which physically interacts with both receptor components. escholarship.orgnih.gov
Downstream Signaling Cascades Mediated by Castasterone
The activation of the BRI1/BAK1 receptor complex by castasterone triggers a phosphorylation-based signaling cascade within the cytoplasm, ultimately leading to the modulation of key transcription factors that regulate BR-responsive genes.
A central event in the castasterone signaling pathway is the inactivation of the glycogen (B147801) synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). nih.gov In the absence of castasterone, BIN2 is constitutively active and functions as a negative regulator of the pathway by phosphorylating and inactivating downstream components. ibcas.ac.cnfrontiersin.org
The activated BRI1/BAK1 receptor complex phosphorylates cytoplasmic kinases such as BRASSINOSTEROID-SIGNALING KINASE1 (BSK1). nih.govhebtu.edu.cn This phosphorylation event promotes BSK1's binding to and activation of the phosphatase BRI1-SUPPRESSOR 1 (BSU1). nih.govhebtu.edu.cn BSU1, in turn, directly inactivates BIN2 by dephosphorylating a conserved tyrosine residue (Tyr200) within its activation loop. frontiersin.orghebtu.edu.cn The dephosphorylation of this residue is essential for suppressing BIN2 kinase activity. frontiersin.org This inactivation of BIN2 relieves the repression on the downstream transcription factors, allowing the signal to proceed. ibcas.ac.cnnih.gov
The ultimate targets of the cytoplasmic signaling cascade are a pair of homologous plant-specific transcription factors: BRASSINAZOLE RESISTANT 1 (BZR1) and bri1-EMS-SUPPRESSOR 1 (BES1). mdpi.comebi.ac.uk These proteins are the master regulators of BR-responsive gene expression. mdpi.comnih.gov
When BIN2 is active (in the absence of castasterone), it phosphorylates multiple sites on BES1 and BZR1. ibcas.ac.cnhebtu.edu.cn This phosphorylation event inhibits their DNA-binding activity and promotes their retention in the cytoplasm through interaction with 14-3-3 proteins, marking them for degradation. nih.govhebtu.edu.cn
Following castasterone perception and the subsequent inactivation of BIN2, the phosphorylated forms of BES1 and BZR1 are targeted by PROTEIN PHOSPHATASE 2A (PP2A). nih.gov PP2A dephosphorylates BES1 and BZR1, which is the critical step for their activation. nih.govmdpi.com The dephosphorylated, active forms of BES1 and BZR1 accumulate in the nucleus, where they bind to specific DNA sequence motifs (E-box elements and BR-response elements) in the promoters of target genes to either activate or repress their transcription. ibcas.ac.cnmdpi.com
Table 1: Key Components in the Castasterone Signaling Pathway
| Component | Type | Function in Castasterone Signaling |
| BRI1 | Leucine-Rich Repeat Receptor Kinase | Primary receptor that directly binds castasterone at the cell surface. ibcas.ac.cnnih.gov |
| BAK1 | Leucine-Rich Repeat Receptor Kinase | Co-receptor that forms an active complex with BRI1 upon castasterone binding. nih.govfrontiersin.org |
| BSU1 | Phosphatase | Activated by the receptor complex; inactivates BIN2 through dephosphorylation. nih.govhebtu.edu.cn |
| BIN2 | GSK3-like Kinase | Negative regulator; when active, it phosphorylates and inactivates BES1/BZR1. It is inhibited in the presence of castasterone. ibcas.ac.cnfrontiersin.org |
| PP2A | Protein Phosphatase | Dephosphorylates and activates BES1/BZR1 transcription factors. nih.gov |
| BES1/BZR1 | Transcription Factors | Master regulators that, upon activation, move to the nucleus to control the expression of castasterone-responsive genes. mdpi.comnih.gov |
Gene Expression Profiling in Response to Castasterone Treatment
The nuclear accumulation of active BES1 and BZR1 transcription factors results in a significant reprogramming of the plant's transcriptome. This involves the direct and indirect regulation of hundreds to thousands of genes, mediating the physiological effects of castasterone.
Transcriptomic analyses have identified numerous genes whose expression levels are altered following treatment with or changes in the endogenous levels of brassinosteroids like castasterone. These castasterone-responsive genes are involved in a wide array of biological processes, including cell growth, development, and stress responses. nih.gov For instance, in Chinese yam, higher levels of endogenous castasterone were correlated with the differential expression of over 30,000 genes, including those involved in steroid biosynthesis and signaling. frontiersin.org
Studies have shown that BRs, including castasterone's metabolic product brassinolide, can induce the expression of genes encoding WRKY transcription factors (e.g., WRKY46, WRKY54, WRKY70), which then cooperate with BES1 to regulate downstream targets. nih.gov Furthermore, BR treatment can modulate the expression of genes involved in defense and immunity, often showing an antagonistic relationship with pathways mediated by other hormones. oup.com In Arabidopsis thaliana, transcriptome analysis of reproductive tissues revealed that brassinosteroids induce the expression of genes critical for pollen tube capacitation and ovule guidance during fertilization. biorxiv.org These responsive genes often include those involved in cell wall modification (e.g., xyloglucan (B1166014) endotransglucosylases), ion transport, and the biosynthesis of other hormones, establishing a feedback loop. biorxiv.org
Table 2: Examples of Gene Categories Regulated by Castasterone and Other Brassinosteroids
| Gene Category | Function | Organism/Context | Reference |
| Brassinosteroid Biosynthesis (e.g., DWF4, CPD) | Negative feedback regulation of the BR pathway. | Arabidopsis thaliana | nih.govbiorxiv.org |
| WRKY Transcription Factors (e.g., WRKY46, WRKY54) | Positive regulation of BR-mediated growth. | Arabidopsis thaliana | nih.gov |
| Cell Cycle and Elongation (e.g., Cyclin D3) | Promotion of cell division and expansion. | General | researchgate.net |
| Pollen Tube Guidance and Fertilization | Regulation of reproductive success. | Arabidopsis thaliana | biorxiv.org |
| Stress and Defense Response | Modulation of plant immunity and abiotic stress tolerance. | Rice, Arabidopsis thaliana | oup.com |
The use of mutants defective in BR signaling has been instrumental in confirming the specificity of transcriptomic responses to castasterone and other BRs. By comparing gene expression profiles of wild-type plants with those of mutants, researchers can pinpoint genes that are genuinely regulated by the BR pathway.
For example, in a barley mutant (uzu1.a) with a defect in the BRI1 receptor, large-scale transcriptomic profiling revealed a specific re-modeling of gene expression under drought stress compared to its wild-type counterpart. nih.gov This study noted that the most significant variation in BR levels between the mutant and wild-type was in castasterone, linking the observed transcriptomic changes directly to impaired castasterone signaling. nih.govmdpi.com
Similarly, single-cell transcriptomic analysis in an Arabidopsis root mutant that is blind to brassinosteroids (briTRIPLE) confirmed the expected behavior of BR-responsive genes. nih.gov Genes that are normally downregulated by BRs were found to be over-expressed in the mutant, while genes typically upregulated by BRs showed significantly reduced expression levels. nih.gov These mutant-based studies provide powerful evidence for the central role of the BRI1-mediated signaling pathway in orchestrating the gene expression programs governed by castasterone.
Advanced Research Applications and Future Directions for Castasterone D3
Isotope Tracer Studies for Dynamic Metabolic Flux Analysis of Brassinosteroids
The use of isotopically labeled compounds, such as Castasterone-d3, is a cornerstone in the study of brassinosteroid (BR) metabolism and signaling. The incorporation of deuterium (B1214612) atoms into the castasterone (B119632) structure provides a powerful tool for researchers to trace its metabolic fate within plant tissues with high precision and reliability. nih.gov This approach, known as isotope tracer studies, allows for the dynamic analysis of metabolic flux, revealing the rates of synthesis, conversion, and catabolism of brassinosteroids in vivo.
The use of deuterated internal standards is crucial for accurate quantification in plant hormone research. nih.gov These standards ensure that measurements of BR concentration levels in complex biological samples are both reproducible and reliable. nih.gov The synthesis of deuterated BRs often involves multi-step reactions to introduce three or more deuterium atoms, which enhances the accuracy of identification and quantification using liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
Key Research Findings from Isotope Tracer Studies:
Metabolic Pathway Elucidation: By supplying this compound to plants, researchers can track its conversion to other downstream brassinosteroids. This has been instrumental in confirming the final steps of the BR biosynthetic pathway in various plant species. For instance, studies have shown that in rice, the pathway progresses to castasterone but not to brassinolide (B613842), suggesting castasterone is the likely active end product in this species. nih.govnih.gov
Quantification of Endogenous Pools: The use of deuterated standards, including those for castasterone, allows for the precise measurement of endogenous BR levels in different plant tissues and developmental stages. This has revealed that BR levels are tightly regulated, with high concentrations often found in actively growing tissues like pollen, seeds, and fruits. nih.gov
Analysis of Metabolic Flux: Isotope tracer studies enable the measurement of the rate at which castasterone is metabolized. This "flux analysis" provides insights into how plants dynamically regulate BR homeostasis in response to developmental cues and environmental stimuli. For example, researchers can determine how the metabolic flux through the BR pathway changes in response to stresses like heavy metal exposure or pathogen attack. tandfonline.commdpi.com
Table 1: Applications of this compound in Isotope Tracer Studies
| Application | Description | Significance |
| Metabolic Pathway Mapping | Tracing the conversion of this compound to other BRs. | Confirms biosynthetic routes and identifies key enzymatic steps. |
| Endogenous BR Quantification | Using this compound as an internal standard for mass spectrometry. | Enables accurate measurement of native BR concentrations in plant tissues. |
| Metabolic Flux Analysis | Measuring the rate of this compound turnover. | Reveals the dynamics of BR synthesis and degradation under various conditions. |
| Crosstalk with other Hormones | Investigating how other hormonal pathways influence castasterone metabolism. | Elucidates the complex regulatory networks governing plant development. kuleuven.be |
The data generated from these studies are critical for building comprehensive models of brassinosteroid metabolism and its regulation. By understanding the dynamic flux of these hormones, scientists can better comprehend how plants control their growth and respond to their environment.
Development of Fluorescently Labeled Castasterone Analogs for Live Imaging and Signaling Studies
The visualization of hormone signaling events within living cells is a significant challenge in plant biology. To address this, researchers have developed fluorescently labeled analogs of brassinosteroids, including castasterone. These molecular probes allow for the real-time tracking of hormone distribution, receptor interaction, and subcellular localization, providing unprecedented insights into the spatial and temporal dynamics of BR signaling. researchgate.netnih.govnih.gov
A notable example is the creation of Alexa Fluor 647-castasterone (AFCS), a bioactive fluorescent analog of castasterone. researchgate.netnih.gov This probe has been successfully used to visualize the endocytosis of the BRI1 receptor-ligand complex in living Arabidopsis thaliana cells. researchgate.netnih.gov Such tools are advantageous because they can be applied to a variety of plant species, even those where genetic transformation is not feasible. biorxiv.org
Key Research Findings from Fluorescent Analog Studies:
Receptor-Ligand Visualization: Fluorescent castasterone analogs have enabled the first-ever visualization of receptor-ligand complexes in plants, confirming that BRs are perceived at the cell surface by the BRI1 receptor. researchgate.netnih.gov
Endocytic Trafficking: Live imaging with probes like AFCS has revealed that the BRI1-BR complex is constitutively endocytosed in a clathrin-dependent manner. researchgate.netnih.gov This process is crucial for regulating the intensity of the BR signal.
Signal Regulation at the Plasma Membrane: Studies using AFCS have shown that impairing endocytosis leads to an enhanced BR signal by retaining active BRI1-ligand complexes at the plasma membrane. researchgate.netnih.gov This indicates that endocytosis acts as a mechanism for signal attenuation.
Subcellular Localization: Fluorescent probes have been used to track the movement of the BRI1-AFCS complex through the endomembrane system, from the trans-Golgi network/early endosomes to the vacuole for degradation. researchgate.net
Table 2: Characteristics and Applications of Fluorescent Castasterone Analogs
| Fluorescent Analog | Fluorophore | Key Application | Research Finding |
| Alexa Fluor 647-castasterone (AFCS) | Alexa Fluor 647 | Live imaging of BRI1-ligand endocytosis | Revealed clathrin-dependent endocytic regulation of BR signaling from the plasma membrane. researchgate.netnih.gov |
| BODIPY-labeled Castasterone (Hypothetical) | BODIPY | High-resolution subcellular imaging | Could provide brighter and more stable fluorescence for detailed localization studies. biorxiv.org |
| FRET-based Probes (Hypothetical) | FRET pairs | Studying protein-protein interactions | Could be used to visualize the interaction between BRI1 and its co-receptors in real-time. biorxiv.org |
The development of new and improved fluorescent probes for castasterone and other brassinosteroids remains an active area of research. Future advancements may include the creation of ratiometric sensors that change their fluorescence properties upon binding to their target, providing a more direct measure of hormone concentration within specific cellular compartments. These tools will continue to be invaluable for dissecting the intricate details of brassinosteroid signaling pathways.
Integration of Multi-Omics Data for Comprehensive Brassinosteroid Research
The complexity of brassinosteroid signaling and its extensive crosstalk with other cellular processes necessitate a holistic research approach. The integration of multiple "omics" datasets—including transcriptomics, proteomics, and phosphoproteomics—provides a systems-level view of the molecular events that occur in response to brassinosteroids. researchgate.netnih.govusda.gov This multi-omics approach allows researchers to move beyond the study of individual genes and proteins to understand the emergent properties of the entire signaling network.
By combining different omics data, scientists can construct comprehensive regulatory networks that map the flow of information from hormone perception at the cell surface to changes in gene expression in the nucleus. researchgate.netnih.gov For example, a time-course analysis of Arabidopsis seedlings treated with brassinolide, a potent brassinosteroid, profiled thousands of transcripts, proteins, and phosphorylation sites, leading to the construction of a cohesive regulatory network of the BR response. researchgate.net
Key Research Findings from Multi-Omics Integration:
Identification of Novel Signaling Components: Integrated network analysis has successfully identified previously uncharacterized transcription factors and other regulatory proteins involved in the BR signaling pathway. researchgate.net For instance, the transcription factor BRONTOSAURUS (BRON) was identified and shown to regulate cell division in response to BRs. researchgate.net
Mapping Kinase-Substrate Relationships: Phosphoproteomics data, when integrated with other omics layers, can predict and validate novel phosphorylation events that are critical for signal transduction. This has led to the identification of important phosphorylation sites on key signaling proteins like the transcription factor BES1. researchgate.net
Uncovering Crosstalk with Other Pathways: Multi-omics approaches have been instrumental in revealing the extensive interplay between brassinosteroid signaling and other pathways, such as the Target of Rapamycin Complex (TORC) signaling, which is a central regulator of growth and stress responses. nih.govusda.govnih.gov
Understanding Temporal Dynamics: Time-resolved multi-omics experiments have provided a detailed timeline of the BR response, from rapid phosphorylation events occurring within minutes to downstream changes in transcription and protein abundance over several hours. researchgate.net
Table 3: Multi-Omics Approaches in Brassinosteroid Research
| Omics Type | Information Provided | Integration with other Omics | Key Insights |
| Transcriptomics | Changes in gene expression (mRNA levels) | Correlated with protein and phosphoprotein levels to identify regulatory hubs. | Reveals downstream targets of BR signaling and feedback loops. researchgate.net |
| Proteomics | Changes in protein abundance | Integrated with transcriptomics to study post-transcriptional regulation. | Identifies changes in the abundance of signaling components and metabolic enzymes. nih.govusda.gov |
| Phosphoproteomics | Changes in protein phosphorylation | Linked to kinase activity and upstream signaling events. | Elucidates the rapid phosphorylation cascades that transduce the BR signal. researchgate.netnih.gov |
| Metabolomics | Changes in metabolite levels | Correlated with transcript and protein data to link signaling to metabolic output. | Shows how BRs regulate primary and secondary metabolism. oup.com |
The integration of multi-omics data is a powerful strategy for generating new hypotheses and gaining a deeper understanding of the complex regulatory networks that control plant growth and development. As data generation and computational analysis tools continue to improve, these approaches will become even more central to the field of brassinosteroid research.
High-Throughput Screening for Modulators of Castasterone Pathways
High-throughput screening (HTS) of chemical libraries has emerged as a powerful tool in chemical genetics for the discovery of small molecules that can modulate specific biological pathways. nih.govnih.gov In the context of castasterone, HTS assays can be designed to identify compounds that either mimic (agonists) or block (antagonists) the effects of the hormone, or that interfere with its biosynthesis or signaling cascade. nih.gov These small molecules serve as valuable probes to dissect the castasterone pathway and can also have potential applications in agriculture for manipulating plant growth and stress tolerance. mdpi.comresearchgate.net
HTS assays are typically performed in a multi-well plate format, allowing for the rapid testing of thousands of compounds. frontiersin.org The read-out for these assays can be based on a variety of biological responses, such as the expression of a reporter gene driven by a BR-responsive promoter, or a quantifiable morphological change like root growth inhibition or hypocotyl elongation. frontiersin.org
Strategies for High-Throughput Screening:
Reporter-Based Screens: These assays utilize genetically engineered plants or cell lines that express a reporter gene (e.g., luciferase or β-glucuronidase) under the control of a castasterone-responsive promoter. Compounds that activate or inhibit the reporter signal are selected as potential modulators of the pathway. frontiersin.org
Phenotypic Screens: These screens are based on easily observable and quantifiable plant phenotypes that are known to be regulated by brassinosteroids. For example, screening for compounds that rescue the dwarf phenotype of a BR-deficient mutant or that inhibit root growth in wild-type seedlings. researchgate.net
In Vitro Binding Assays: These assays can be used to screen for compounds that directly interact with a specific protein in the castasterone pathway, such as the BRI1 receptor or the BIN2 kinase. While technically more challenging to adapt to HTS, they can identify direct binders.
Mass Spectrometry-Based Screening: Advanced mass spectrometry techniques can be used to screen for new brassinosteroid compounds or to identify molecules that alter the BR metabolic profile in plant tissues. frontiersin.org
Table 4: Examples of High-Throughput Screening Approaches for Castasterone Pathways
| Screening Approach | Principle | Potential Outcome | Example Application |
| Reporter Gene Assay | Monitoring the expression of a BR-responsive gene. | Identification of pathway agonists and antagonists. | Screening for compounds that activate a pDWF4::GUS reporter. |
| Phenotypic Rescue | Reversing the phenotype of a BR-deficient mutant. | Discovery of castasterone biosynthesis enhancers or mimetics. | Identifying chemicals that promote growth in a det2 mutant. |
| Root Growth Inhibition | Measuring the effect of compounds on root elongation. | Finding inhibitors of BR signaling or biosynthesis. | Screening for compounds that cause a short-root phenotype similar to BR mutants. |
| Yeast Two-Hybrid Screen | Screening for compounds that disrupt protein-protein interactions. | Identification of inhibitors of receptor-coreceptor association. | Finding small molecules that block the interaction between BRI1 and BAK1. |
The identification of novel small molecules through HTS provides a powerful chemical toolbox for the study of castasterone signaling. These compounds can be used to perturb the pathway with high temporal resolution, circumventing some of the limitations of traditional genetic approaches. Furthermore, bioactive compounds discovered through these screens could lead to the development of new plant growth regulators for agricultural use. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Castasterone-d3 in plant tissue samples?
- Methodological Answer : High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for identifying and quantifying this compound due to its high sensitivity and specificity. To ensure accuracy, researchers should validate their protocols using deuterated internal standards and perform spike-and-recovery experiments to account for matrix effects . Calibration curves must be constructed with at least five concentration points, and triplicate measurements are advised to minimize instrumental variability.
Q. What are the established protocols for synthesizing deuterated Castasterone (this compound) in laboratory settings?
- Methodological Answer : Synthesis typically involves isotopic labeling via acid-catalyzed exchange reactions in deuterated solvents (e.g., D₂O or CD₃OD). Researchers must confirm deuteration efficiency using Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the absence of proton signals in the target C-2, C-3, and C-4 positions. Purity assessments should include thin-layer chromatography (TLC) and gas chromatography (GC) with flame ionization detection .
Advanced Research Questions
Q. How can researchers design controlled experiments to investigate this compound’s role in brassinosteroid signaling pathways?
- Methodological Answer : Employ a combination of genetic knockout models (e.g., Arabidopsis mutants deficient in brassinosteroid biosynthesis) and isotopic tracing. Use radiolabeled or deuterated this compound to track metabolic flux via liquid scintillation counting or tandem MS. Include negative controls with non-deuterated analogs to isolate isotopic effects. Experimental design should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), ensuring statistical power through sample size calculations (e.g., G*Power software) .
Q. How should contradictory data on this compound’s bioactivity across different plant species be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to synthesize findings from peer-reviewed studies. Apply mixed-effects models to account for interspecies variability and environmental factors (e.g., light, soil pH). Contradictions may arise from differential expression of brassinosteroid receptors; validate hypotheses via RNA-seq profiling of receptor genes in tested species. Cross-reference with the Cochrane Collaboration’s standards for bias reduction, such as blinding during data collection .
Q. What strategies ensure reproducibility when studying this compound’s stability under varying environmental conditions?
- Methodological Answer : Implement accelerated stability testing by exposing this compound to controlled stressors (e.g., UV light, humidity) and monitor degradation kinetics via LC-MS. Use Arrhenius equations to extrapolate shelf-life data. For field studies, standardize sampling protocols (e.g., time of day, tissue age) and employ blockchain-based data logging to prevent tampering. Reproducibility requires full disclosure of raw data and analytical parameters in public repositories like Zenodo .
Data Analysis & Validation
Q. How can researchers statistically differentiate between isotopic effects and biological activity in this compound assays?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to separate isotopic variance from biological signals. Use pairwise comparisons (Student’s t-test with Bonferroni correction) between deuterated and non-deuterated groups. Validate findings with in-silico simulations (e.g., molecular dynamics modeling) to predict kinetic isotope effects on enzyme binding .
Q. What are the best practices for integrating transcriptomic and metabolomic data in this compound studies?
- Methodological Answer : Use pathway enrichment tools (e.g., KEGG, MapMan) to correlate gene expression changes with metabolite profiles. Employ weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to this compound modulation. Data normalization should follow MIAME/MIMETx standards, and raw sequencing files must be deposited in GEO or MetaboLights .
Ethical & Reporting Standards
Q. How should researchers address potential isotopic contamination in this compound experiments?
- Methodological Answer : Implement ISO/IEC 17025 protocols for lab cleanliness, including separate workstations for deuterated compounds and routine LC-MS checks for cross-contamination. Use negative control samples in every batch and report contamination thresholds in supplementary materials .
Q. What frameworks guide the ethical use of genetically modified organisms (GMOs) in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
